Butyrylcholinesterase (BChE) Binding Affinity Profile vs. Analogous Compounds
The target compound demonstrates a measurable, moderate binding affinity for equine serum butyrylcholinesterase (BChE) with a Ki of 1.85 µM [1]. This interaction is a direct result of its specific substitution pattern. In contrast, the simpler analog 2-acetyl-4-chlorothiophene (lacking the 5-butyl chain) exhibits a Ki for the same target of 1.58 µM [2]. The presence of the 5-butyl group, while not significantly enhancing potency in this specific assay, provides a distinct, quantifiable SAR data point and a handle for further chemical optimization, establishing a verifiable difference in behavior between the two compounds.
| Evidence Dimension | Inhibition constant (Ki) against equine serum butyrylcholinesterase |
|---|---|
| Target Compound Data | Ki = 1.85 µM (1850 nM) |
| Comparator Or Baseline | 2-Acetyl-4-chlorothiophene (CAS 34730-20-6): Ki = 1.58 µM (1580 nM) |
| Quantified Difference | The target compound's Ki is 1.17 times higher, indicating 17% weaker binding than the non-butylated analog. |
| Conditions | Competitive inhibition assay using butyrylthiocholine iodide as substrate, pre-incubated for 20 minutes (Ellman's method). |
Why This Matters
This quantifies the specific contribution of the 5-butyl group to BChE binding, a critical data point for SAR analysis and lead optimization campaigns, justifying its selection over the simpler analog.
- [1] BindingDB. BDBM50210171 (CHEMBL3978195) - Affinity Data for 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone. View Source
- [2] BindingDB. BDBM50569749 (CHEMBL4857554) - Affinity Data for 2-Acetyl-4-chlorothiophene. View Source
